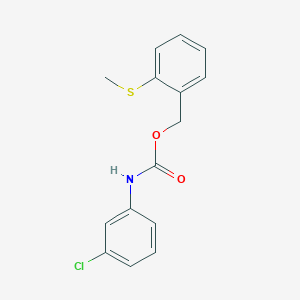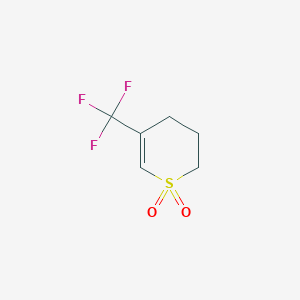
5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide is a sulfur-containing heterocyclic compound It features a thiopyran ring with a trifluoromethyl group at the 5-position and two oxygen atoms bonded to the sulfur atom, forming a sulfone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide typically involves the reaction of cyclic keto sulfides with trifluoromethyltrimethylsilane (Ruppert–Prakash reagent). The process includes successive oxidation and dehydration reactions to form the trifluoromethyl-substituted cyclic unsaturated sulfones . The crude product can be recrystallized from an ethyl acetate-hexane mixture to obtain colorless crystals with a melting point of 70–72°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfone group to other sulfur-containing functionalities.
Substitution: The trifluoromethyl group and other positions on the thiopyran ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like pyridinium chlorochromate (PCC) for oxidation , and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions often involve nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones with additional functional groups, while reduction can produce thiols or thioethers.
Scientific Research Applications
5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals where sulfur-containing heterocycles are required.
Mechanism of Action
The mechanism by which 5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its absorption and migration through biological membranes . This property also helps in modulating the compound’s interaction with its molecular targets, potentially leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiopyran-3-one: Lacks the trifluoromethyl group and has different reactivity and applications.
Thiopyran-4-one: Similar to thiopyran-3-one but with the carbonyl group at a different position.
Tetrahydrothiophene: A simpler sulfur-containing heterocycle without the sulfone group.
Uniqueness
5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide is unique due to the presence of the trifluoromethyl group and the sulfone functionality. These features confer distinct chemical properties, such as increased stability and lipophilicity, which are advantageous in various applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-(trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2S/c7-6(8,9)5-2-1-3-12(10,11)4-5/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXBSFMFEKVJJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CS(=O)(=O)C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1,3-benzothiazol-2-yl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2584496.png)
![9-cyclohexyl-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2584497.png)
![3-{[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2584498.png)
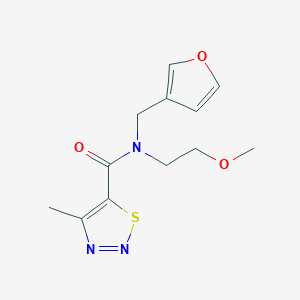
![2-(2,4-dichlorophenoxy)-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide](/img/structure/B2584500.png)
![1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one](/img/structure/B2584501.png)
![4-ethyl-3-{[(3-nitrophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B2584503.png)
![11-(Chloromethyl)-13-oxo-8-thia-1-azatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile](/img/structure/B2584507.png)
![Ethyl 6-methyl-2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2584509.png)
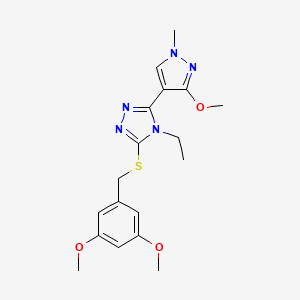
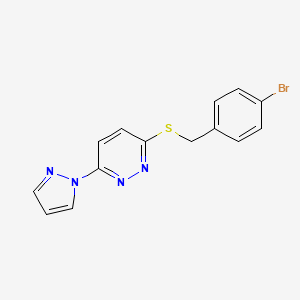
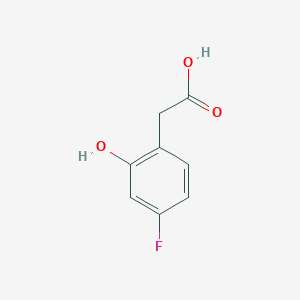
![N-[(3R,4R)-4-Hydroxyoxan-3-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2584514.png)
